![molecular formula C24H26BrNO5 B13825591 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl and benzyl groups are introduced through alkylation reactions. The 2-bromophenylmethyl group is added via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through esterification reactions to introduce the carboxylate groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the 2-bromophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound’s unique reactivity makes it useful in various industrial processes, including the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidine derivatives with different substituents. For example:
- 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
- 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate lies in its specific bromine substitution, which can influence its reactivity and interactions .
Propriétés
Formule moléculaire |
C24H26BrNO5 |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H26BrNO5/c1-24(2,3)31-23(29)26-20(27)14-18(13-17-11-7-8-12-19(17)25)21(26)22(28)30-15-16-9-5-4-6-10-16/h4-12,18,21H,13-15H2,1-3H3/t18-,21?/m1/s1 |
Clé InChI |
COBQPDYSQNUZFD-ITUIMRKVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
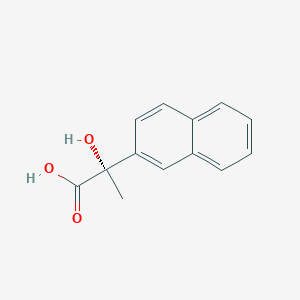

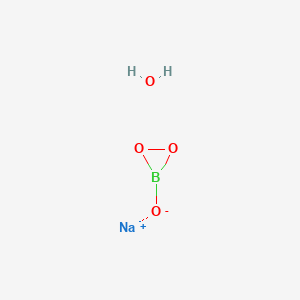

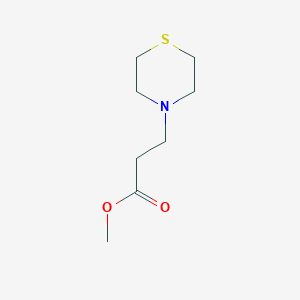
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
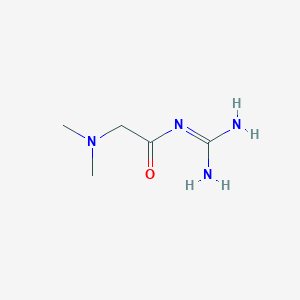
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
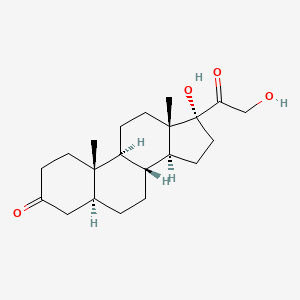
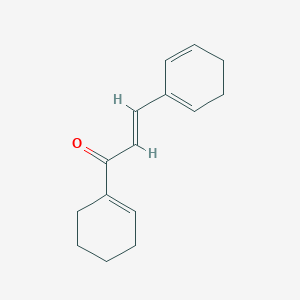

![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
